(2-Amino-5-bromophenyl)(5-methylpyridin-2-yl)methanone
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Overview
Description
(2-Amino-5-bromophenyl)(5-methylpyridin-2-yl)methanone: is an organic compound with the molecular formula C12H9BrN2O and a molecular weight of 277.12 g/mol . It is a solid substance that appears as light yellow to yellow crystals . This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of benzodiazepines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-bromophenyl)(5-methylpyridin-2-yl)methanone typically involves the reaction of 2-amino-5-bromobenzoic acid with pyridine under basic conditions[2][2]. The intermediate product is then subjected to acidic conditions to yield the final compound[2][2].
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product[2][2].
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Plays a role in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Serves as a precursor in the synthesis of benzodiazepines, which are used as sedatives, anxiolytics, and anticonvulsants .
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in research and development for the creation of new drugs .
Mechanism of Action
The mechanism of action of (2-Amino-5-bromophenyl)(5-methylpyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. As a precursor to benzodiazepines, it affects the gamma-aminobutyric acid (GABA) receptors in the central nervous system . This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
- (2-Amino-5-bromophenyl)(2-pyridinyl)methanone
- 2-Amino-5-bromobenzoylpyridine
- 4-Bromo-2-(pyridin-2-ylcarbonyl)aniline
Comparison:
- (2-Amino-5-bromophenyl)(5-methylpyridin-2-yl)methanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity .
- The presence of the bromine atom and the amino group in the compound provides sites for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H11BrN2O |
---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
(2-amino-5-bromophenyl)-(5-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C13H11BrN2O/c1-8-2-5-12(16-7-8)13(17)10-6-9(14)3-4-11(10)15/h2-7H,15H2,1H3 |
InChI Key |
RDBQCIVBLOONNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
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